![molecular formula C15H14Cl2S2 B14722645 1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) CAS No. 5424-92-0](/img/structure/B14722645.png)
1,1'-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) is a chemical compound with the molecular formula C15H14Cl2S2 It is characterized by the presence of two 4-chlorobenzene rings connected by a methanediylbis(sulfanediylmethanediyl) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) typically involves a multicomponent reaction. One common method includes the reaction of acetylacetone with formaldehyde and S-nucleophiles (such as hydrogen sulfide or 1,2-ethanedithiol) in the presence of Lewis acids. This is followed by in situ interaction with hydrazine or hydroxylamine . The reaction conditions often require room temperature and the presence of catalysts like CoCl2, FeCl3, BF3·Et2O, or AlCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of Lewis acids as catalysts are likely to be employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) involves its interaction with various molecular targets. The sulfur atoms in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(pentachlorobenzene): This compound has a similar structure but with additional chlorine atoms on the benzene rings.
4,4’-[Methanediylbis(sulfanediylmethanediyl)]bis(benzene): This compound lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Uniqueness
1,1’-[Methanediylbis(sulfanediylmethanediyl)]bis(4-chlorobenzene) is unique due to the presence of both chlorine atoms and sulfur linkers, which confer distinct chemical properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
5424-92-0 |
|---|---|
Formule moléculaire |
C15H14Cl2S2 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
1-chloro-4-[(4-chlorophenyl)methylsulfanylmethylsulfanylmethyl]benzene |
InChI |
InChI=1S/C15H14Cl2S2/c16-14-5-1-12(2-6-14)9-18-11-19-10-13-3-7-15(17)8-4-13/h1-8H,9-11H2 |
Clé InChI |
ONOXSXZOHHQXFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSCSCC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


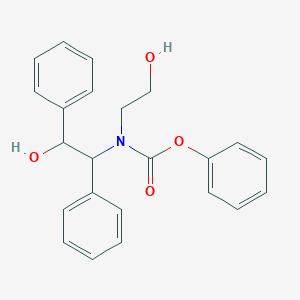
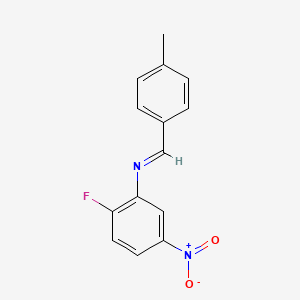
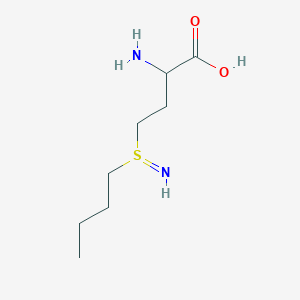
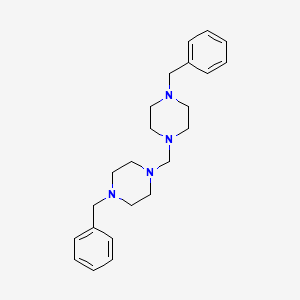
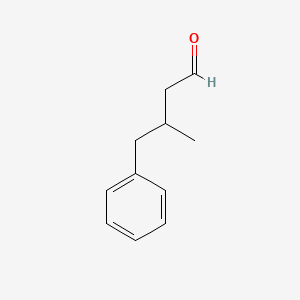

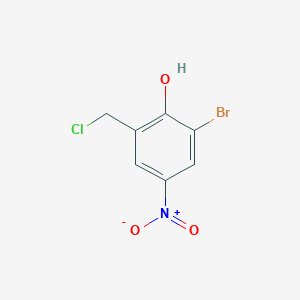
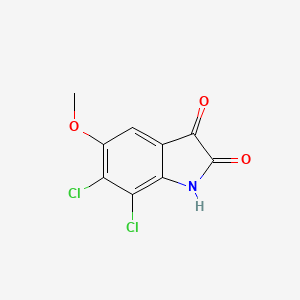


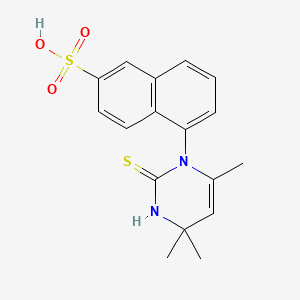
![1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea](/img/structure/B14722629.png)
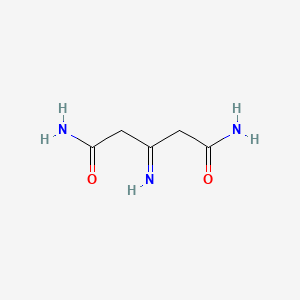
![2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole](/img/structure/B14722634.png)
